molecular formula C12H12N2O B13985394 2-Methoxy-4-(pyridin-3-yl)aniline CAS No. 103347-95-1

2-Methoxy-4-(pyridin-3-yl)aniline

Cat. No.: B13985394
CAS No.: 103347-95-1
M. Wt: 200.24 g/mol
InChI Key: KYKJKETWUFJQAA-UHFFFAOYSA-N
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Description

2-Methoxy-4-(pyridin-3-yl)aniline is an aromatic amine derivative featuring a methoxy (-OCH₃) group at the 2-position and a pyridin-3-yl substituent at the 4-position of the aniline ring. Its molecular formula is C₁₁H₁₁N₂O, with an average molecular weight of 187.22 g/mol. The pyridine moiety introduces π-electron-deficient characteristics, while the methoxy group enhances electron density on the aromatic ring, creating a unique electronic interplay that influences reactivity, solubility, and intermolecular interactions . This compound is primarily utilized in pharmaceutical synthesis, particularly as a building block for kinase inhibitors and ligands in transition metal complexes .

Properties

CAS No.

103347-95-1

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-methoxy-4-pyridin-3-ylaniline

InChI

InChI=1S/C12H12N2O/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10/h2-8H,13H2,1H3

InChI Key

KYKJKETWUFJQAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CN=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(pyridin-3-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in various solvents, including water and organic solvents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(pyridin-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.

Scientific Research Applications

2-Methoxy-4-(pyridin-3-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(pyridin-3-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and pyridinyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Methoxy-4-(pyridin-3-yl)aniline, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline C₁₂H₁₈N₃O 220.30 4-Methylpiperazine at 4-position Intermediate in kinase inhibitors; enhanced solubility due to basic piperazine group
3-Methoxy-4-(1-pyrrolidinyl)aniline C₁₁H₁₆N₂O 192.26 Pyrrolidine at 4-position Ligand in coordination chemistry; moderate lipophilicity
4-Fluoro-3-(pyridin-3-yl)aniline C₁₁H₉FN₂ 188.20 Fluorine at 4-position, pyridine at 3-position Bioactive scaffold in medicinal chemistry; fluorine enhances metabolic stability
3-Methyl-4-(pyridin-3-yl)aniline dihydrochloride C₁₂H₁₄Cl₂N₂ 217.10 Methyl at 3-position, pyridine at 4-position Salt form improves crystallinity; used in high-throughput screening libraries
5-(Morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline C₁₇H₂₀N₅O₃ 342.38 Nitro and morpholine groups Potential precursor for anticancer agents; nitro group enables redox-active transformations

Electronic and Steric Effects

  • Pyridine vs. Piperazine/Pyrrolidine :
    The pyridin-3-yl group in this compound creates a π-deficient system, facilitating interactions with electron-rich partners (e.g., metal ions in catalysis) . In contrast, 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline contains a basic piperazine group, improving water solubility and enabling protonation at physiological pH, which is critical for drug bioavailability .
  • Methoxy Positioning :
    Shifting the methoxy group from the 2-position (target compound) to the 3-position (e.g., 3-Methoxy-4-(1-pyrrolidinyl)aniline) alters electron distribution, reducing resonance stabilization and affecting reactivity in nucleophilic substitution reactions .

Physicochemical Properties

  • Solubility :
    Piperazine and morpholine derivatives (e.g., 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline and 5-(morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline) exhibit higher aqueous solubility compared to pyridine analogs due to their amine functionalities .
  • Thermal Stability : Nitro-substituted analogs (e.g., 5-(morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline) display lower thermal stability, necessitating controlled storage conditions .

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